molecular formula C24H29FN2O5 B13433628 Hydroxy Iloperidone N-Oxide

Hydroxy Iloperidone N-Oxide

Cat. No.: B13433628
M. Wt: 444.5 g/mol
InChI Key: YGRSHQHJWCMQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy Iloperidone N-Oxide, with the CAS Number 1797883-91-0 and a molecular formula of C 24 H 29 FN 2 O 5 , is a significant pharmaceutical reference standard primarily used in analytical research and development . This compound is chemically defined as 4-(6-Fluorobenzo[d]isoxazol-3-yl)-1-(3-(4-(1-hydroxyethyl)-2-methoxyphenoxy)propyl)piperidine 1-oxide . Its primary research value lies in its application as a metabolite and impurity standard during the analytical method development, validation (AMV), and Quality Control (QC) stages for the antipsychotic drug Iloperidone . It plays a critical role in supporting Abbreviated New Drug Applications (ANDA) and commercial production, ensuring the quality, safety, and consistency of the pharmaceutical product . Researchers utilize this compound to better understand the metabolic pathways of Iloperidone, which is known to be extensively metabolized in the liver . The parent drug, Iloperidone, is a second-generation atypical antipsychotic that acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, and its efficacy is believed to be mediated through this combined receptor antagonism . Studying metabolites like this compound is essential for a comprehensive pharmacological and toxicological profile. This product is supplied for analytical purposes and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H29FN2O5

Molecular Weight

444.5 g/mol

IUPAC Name

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]propoxy]-3-methoxyphenyl]ethanol

InChI

InChI=1S/C24H29FN2O5/c1-16(28)18-4-7-21(23(14-18)30-2)31-13-3-10-27(29)11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)32-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3

InChI Key

YGRSHQHJWCMQDK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OCCC[N+]2(CCC(CC2)C3=NOC4=C3C=CC(=C4)F)[O-])OC)O

Origin of Product

United States

Chemical Synthesis and Advanced Structural Elucidation of Hydroxy Iloperidone N Oxide

Synthetic Methodologies for Hydroxy Iloperidone (B1671726) N-Oxide and Analogs

The synthesis of Hydroxy Iloperidone N-Oxide is not typically a direct, single-step process but rather a multi-stage approach that leverages precursors from the synthesis of Iloperidone itself. The general strategy involves the formation of the core Iloperidone structure, followed by specific modifications—namely, reduction to the hydroxy metabolite and subsequent oxidation of the piperidine (B6355638) nitrogen.

The synthesis of this compound logically begins with a suitable precursor, which can be either Iloperidone or its reduced metabolite, Hydroxy Iloperidone (also known as metabolite P88). nih.gov The more direct precursor is Hydroxy Iloperidone.

The initial synthesis of the parent compound, Iloperidone, typically involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) with an appropriate electrophile, such as 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. asianpubs.org This reaction builds the complete carbon skeleton of the drug.

Once Iloperidone is obtained, the next key transformation is the reduction of the acetophenone (B1666503) carbonyl group to a secondary alcohol, yielding Hydroxy Iloperidone. This reduction is a known metabolic pathway, primarily mediated by cytosolic enzymes in vivo, but can be achieved in the laboratory using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.gov This step converts the ketone moiety into the hydroxyl group characteristic of the "Hydroxy Iloperidone" portion of the target molecule's name. This hydroxylated intermediate is the immediate precursor for the final N-oxidation step.

The formation of the N-oxide on the piperidine nitrogen is an oxidative process. This transformation can be accomplished through established chemical methods or can occur via biological pathways during metabolism.

In a laboratory setting, the N-oxidation of the piperidine ring in a molecule like Hydroxy Iloperidone can be achieved using various oxidizing agents. Common reagents for the N-oxidation of tertiary amines, including piperidines, include:

Peroxy acids: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation.

Hydrogen Peroxide: In some cases, hydrogen peroxide can be used, often in the presence of a catalyst. For the related Iloperidone N-Oxide, a system using hydrogen peroxide with methyltrioxorhenium and manganese(IV) oxide has been described. asianpubs.org

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent has also been reported for the synthesis of Iloperidone N-Oxide from Iloperidone, demonstrating its utility for oxidizing complex drug molecules. drugbank.com

Biologically, the formation of N-oxides is a recognized metabolic pathway, often catalyzed by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs). While the primary metabolism of Iloperidone involves hydroxylation by CYP2D6 and O-demethylation by CYP3A4, subsequent or minor oxidative pathways can lead to N-oxide formation. hmdb.cahodoodo.com

Hydroxy Iloperidone contains a stereocenter at the carbon bearing the hydroxyl group, meaning it can exist as (R) and (S) enantiomers. Consequently, this compound also possesses this chirality. The stereochemistry of the piperidine nitrogen in the N-oxide is typically not considered a stable stereocenter at room temperature due to rapid nitrogen inversion, though it can be configurationally stable in specific strained ring systems.

A direct stereoselective synthesis for this compound has not been widely published. The most practical approach involves the synthesis or resolution of the chiral precursor, Hydroxy Iloperidone, followed by a non-chiral N-oxidation step.

Asymmetric Reduction: A stereoselective reduction of the prochiral ketone in Iloperidone can be performed using chiral reducing agents, such as the Corey-Bakshi-Shibata (CBS) catalyst with a borane (B79455) source, to favor the formation of either the (R) or (S)-Hydroxy Iloperidone.

Enzymatic Resolution: An alternative method is the enzymatic resolution of racemic Hydroxy Iloperidone. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can be used to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Synthesis from Chiral Building Blocks: It is also possible to build the molecule from chiral starting materials, though this is often a more complex route.

Once the enantiomerically pure (R)-Hydroxy Iloperidone or (S)-Hydroxy Iloperidone is isolated, subsequent N-oxidation using a standard reagent like m-CPBA will yield the corresponding enantiopure (R)- or (S)-Hydroxy Iloperidone N-Oxide.

Isotopically labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, primarily as internal standards for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly incorporated.

The preparation of isotope-labeled this compound, such as Hydroxy Iloperidone-d4 N-Oxide, involves introducing the isotopic labels at specific, non-exchangeable positions within the molecule.

The general strategies include:

Use of Labeled Precursors: The synthesis can begin with a commercially available labeled starting material. For instance, a deuterated version of 1-(4-hydroxy-3-methoxyphenyl)ethanone could be used in the initial steps of the Iloperidone synthesis.

Late-Stage Isotope Introduction: Deuterium labels can sometimes be introduced late in the synthesis via H-D exchange reactions under specific catalytic conditions, though this is less common for complex molecules.

Specific Labeled Reagents: A common method is to use a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to reduce the ketone of Iloperidone. This would introduce a single deuterium atom at the carbinol position. To introduce more labels, precursors with deuterated methyl or methoxy (B1213986) groups are often synthesized.

Once the labeled Hydroxy Iloperidone (e.g., Hydroxy Iloperidone-d4) is synthesized, it is converted to the final product via an N-oxidation reaction as described previously. nih.gov

Comprehensive Spectroscopic Characterization

The definitive identification of this compound requires advanced spectroscopic techniques. High-resolution mass spectrometry (HRMS) confirms its elemental composition, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about its chemical structure.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

The key spectral features distinguishing this compound would be:

In the ¹H NMR spectrum: The disappearance of the acetyl methyl singlet from Iloperidone and the appearance of a doublet for the methyl group adjacent to the new carbinol stereocenter, along with a corresponding quartet for the carbinol proton (CH-OH). Additionally, the protons on the carbons adjacent to the piperidine nitrogen (the α-carbons) would be shifted significantly downfield compared to Hydroxy Iloperidone due to the deshielding effect of the N-oxide bond.

In the ¹³C NMR spectrum: The ketone carbonyl signal (around 196 ppm in Iloperidone) would be absent. In its place, a signal for the carbinol carbon (CH-OH) would appear in the range of 65-75 ppm. The signals for the piperidine carbons α to the nitrogen would also be shifted downfield to reflect the N-oxidation.

The following tables provide the published NMR data for Iloperidone N-Oxide and a predicted assignment for this compound based on established chemical shift principles.

Predicted ¹H NMR Data for this compound and Comparison with Iloperidone N-Oxide

AssignmentIloperidone N-Oxide ¹H δ (ppm), Multiplicity, J (Hz) drugbank.comPredicted this compound ¹H δ (ppm), Multiplicity, J (Hz)Comment on Predicted Shift
Aromatic & Benzisoxazole Protons6.9-7.8 (m)6.8-7.8 (m)Minor changes expected in the aromatic region.
-OCH₃3.91 (s)3.88 (s)Slightly shielded compared to the ketone analog.
-O-CH₂- (Propoxy)4.23 (t, J=5.9)4.15 (t, J=6.0)Minor change.
Piperidine Protons (α to N-Oxide)~3.6-3.8 (m)~3.6-3.8 (m)Expected to be significantly downfield due to N-O bond.
-C(=O)CH₃2.57 (s)N/ASignal absent.
-CH(OH)CH₃N/A1.45 (d, J=6.5)New doublet for the methyl group.
-CH(OH)CH₃N/A4.85 (q, J=6.5)New quartet for the carbinol proton.

Predicted ¹³C NMR Data for this compound and Comparison with Iloperidone N-Oxide

AssignmentIloperidone N-Oxide ¹³C δ (ppm) drugbank.comPredicted this compound ¹³C δ (ppm)Comment on Predicted Shift
-C=O196.58N/ASignal absent.
-CH(OH)N/A~70.5New signal for the carbinol carbon.
-CH(OH)CH₃N/A~25.0New signal for the methyl carbon.
Aromatic C-O152.39~148.0Shift influenced by change from C=O to CH-OH.
Aromatic C-C=O / C-CH(OH)130.65~138.0Shift influenced by change from C=O to CH-OH.
-OCH₃55.8856.1Minor change.
Piperidine C (α to N-Oxide)~65-70~65-70Expected to be significantly downfield.
Benzisoxazole Carbons~110-164~110-164Largely unaffected by remote changes.

Advanced Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

High-resolution mass spectrometry (HRMS) is a critical tool for the molecular fingerprinting of this compound, allowing for precise mass determination and structural confirmation, which is especially vital in metabolite identification. Analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) provides high sensitivity and accuracy. thermofisher.com

For this compound (Molecular Formula: C24H29FN2O5, Molecular Weight: 444.5 g/mol ), HRMS analysis can achieve a scan-to-scan mass accuracy of less than 3 ppm. synzeal.comthermofisher.comcymitquimica.com The mass spectrometer, often a high-resolution instrument like a Q Exactive, can operate in full scan mode across a mass range of m/z 200 to 800. This allows for the detection and quantitation of the analyte even at very low concentrations, such as 10 pg/mL. thermofisher.com The high resolution, for instance at 70,000, ensures that the analyte is well-resolved from potential interferences in the sample matrix. thermofisher.com

Table 1: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Source(s)
Molecular Formula C24H29FN2O5 synzeal.comcymitquimica.com
Molecular Weight 444.5 g/mol synzeal.comsynzeal.comcymitquimica.com
Mass Accuracy < 3 ppm thermofisher.com
Mass Resolution 70,000 thermofisher.com
Observed Ion (example) [M+H]+ thermofisher.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

The structure of this compound contains several key functional groups: a hydroxyl group (-OH), an N-oxide group (>N+-O-), an aromatic ether (Ar-O-R), a benzisoxazole ring, a piperidine ring, and aromatic C-H bonds. The O-H bond from the alcohol group is expected to produce a strong, broad absorption band in the IR spectrum, typically in the 3200–3600 cm⁻¹ region. pressbooks.pub The N-oxide bond will have a characteristic stretching vibration, and the various C-O, C-N, C-F, and aromatic C=C bonds will show absorptions in the fingerprint region (below 1500 cm⁻¹). savemyexams.com Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in characterizing the aromatic ring vibrations. researchgate.net

Table 2: Predicted IR and Raman Active Functional Group Frequencies for this compound

Functional Group Bond Type Expected Wavenumber (cm⁻¹) Spectroscopy Method
Hydroxyl O-H stretch 3200 - 3600 (broad) IR
Aromatic C-H stretch 3000 - 3100 IR, Raman
Aliphatic C-H stretch 2850 - 3000 IR, Raman
Aromatic Rings C=C stretch 1400 - 1600 IR, Raman
Ether C-O stretch 1000 - 1300 IR
N-Oxide N-O stretch ~950 - 970 IR

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and absolute stereochemistry. While extensive crystallographic studies have been conducted on the parent drug iloperidone, particularly in the context of creating new crystalline phases and cocrystals to improve its physicochemical properties, no specific X-ray crystallography data for this compound has been found in the public domain literature. acs.orgresearchgate.net

Therefore, the absolute stereochemistry and solid-state conformation of this specific metabolite have not been experimentally elucidated by this method. The availability of the compound is primarily for use as an analytical reference standard, and information regarding its crystal structure remains proprietary or uninvestigated. axios-research.com

Table 3: List of Mentioned Chemical Compounds

Compound Name Other Names/Synonyms
This compound Iloperidone Metabolite P88 N-Oxide; 4-(6-Fluorobenzo[d]isoxazol-3-yl)-1-(3-(4-(1-hydroxyethyl)-2-methoxyphenoxy)propyl)piperidine 1-oxide
Iloperidone Fanapt, Fanapta, Zomaril
Iloperidone Metabolite P88 Reduced Iloperidone

Metabolic Formation and Biotransformation Pathways of Hydroxy Iloperidone N Oxide

In Vitro Enzymatic Formation Studies

In vitro studies utilizing human-derived subcellular fractions and recombinant enzymes have been instrumental in elucidating the metabolic pathways of iloperidone (B1671726). These systems allow for the investigation of specific enzymatic contributions to the formation of its various metabolites.

The initial steps in the metabolism of many drugs, including iloperidone, occur within the liver, facilitated by enzymes located in the microsomal and cytosolic fractions of hepatocytes. mdpi.com Liver S9 fractions, which contain both microsomal and cytosolic components, provide a comprehensive in vitro model for studying drug metabolism as they include a wide array of phase I and phase II enzymes. mdpi.com

Microsomes house the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems, which are the primary catalysts for oxidative reactions like N-oxidation. mdpi.comhyphadiscovery.com The formation of N-oxide metabolites is a major metabolic route for drugs containing tertiary nitrogen atoms. hyphadiscovery.com While cytosolic enzymes are also involved in iloperidone metabolism, the generation of N-oxides is predominantly a function of microsomal enzymes. hyphadiscovery.comresearchgate.net

The metabolism of iloperidone is heavily reliant on the cytochrome P450 superfamily of enzymes. nih.govnih.gov Specifically, two isoforms play critical roles:

CYP2D6: This enzyme is primarily responsible for the hydroxylation of iloperidone. nih.govpsychopharmacologyinstitute.com This hydroxylation step is crucial as it precedes the potential for N-oxidation, leading to the "hydroxy" component of Hydroxy Iloperidone N-Oxide.

CYP3A4: This isoform contributes to iloperidone metabolism, mainly through O-demethylation. nih.govpsychopharmacologyinstitute.com

Studies using human liver microsomes and cDNA-expressed CYP enzymes (supersomes) have confirmed the inhibitory potential of iloperidone on these two enzymes, indicating their direct interaction. nih.gov Iloperidone was found to be a potent competitive inhibitor of CYP2D6 and a noncompetitive inhibitor of CYP3A4. nih.govresearchgate.net While CYPs are known to catalyze N-oxidation, their primary role in iloperidone metabolism appears to be hydroxylation and demethylation. nih.govmdpi.com

Table 1: Key Cytochrome P450 Isoforms in Iloperidone Metabolism
EnzymePrimary Metabolic PathwayInteraction with IloperidoneReference
CYP2D6HydroxylationCompetitive Inhibition (Ki = 2.9 µM in microsomes) nih.govpsychopharmacologyinstitute.com
CYP3A4O-demethylationNoncompetitive Inhibition (Ki = 0.38 µM in microsomes) nih.govpsychopharmacologyinstitute.com

Flavin-containing monooxygenases (FMOs) are another class of microsomal enzymes that specialize in the oxidation of soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics. optibrium.comoptibrium.com FMOs, especially the FMO3 isoform which is abundant in the adult human liver, are often primarily responsible for the N-oxidation of tertiary amines to their corresponding N-oxides. mdpi.comuni-saarland.de This pathway is generally considered a detoxification reaction. nih.gov

While CYP enzymes can also perform N-oxidation, FMOs often play a predominant role for many tertiary amine-containing drugs. nih.govmdpi.com The formation of an N-oxide metabolite from a hydroxylated intermediate of iloperidone would likely involve an FMO-catalyzed reaction. hyphadiscovery.com The process involves the transfer of an oxygen atom from a flavin adenine (B156593) dinucleotide (FAD) peroxide cofactor within the enzyme to the nitrogen atom of the substrate. optibrium.comoptibrium.com

The formation of this compound necessitates a multi-step metabolic process. Based on the known enzymatic pathways, a sequential transformation is the most plausible route:

Hydroxylation: Iloperidone is first metabolized by CYP2D6 to form a hydroxylated metabolite (e.g., P94, which is a precursor to the major metabolite P95). nih.gov

N-Oxidation: This hydroxylated intermediate, which still contains a tertiary amine in the piperidine (B6355638) ring, can then serve as a substrate for N-oxidation. This second step would likely be catalyzed by the FMO system, resulting in the formation of this compound.

These pathways can occur concurrently within the liver, leading to a diverse profile of metabolites. The relative abundance of each metabolite depends on factors such as the individual's genetic makeup (e.g., CYP2D6 metabolizer status) and the relative activities of the involved enzyme systems. psychopharmacologyinstitute.com

In Vivo Metabolic Profiling and Detection (Preclinical Models)

Preclinical animal models are essential for identifying the full spectrum of drug metabolites, including those that may be present in only trace amounts.

Studies in rats have been conducted to investigate the effects of iloperidone on metabolic enzymes in both the liver and the brain. nih.gov Research involving chronic iloperidone administration in rats has demonstrated significant alterations in the expression and activity of various CYP enzymes, including isoforms within the CYP1A, CYP2B, CYP2C, and CYP3A subfamilies. nih.gov While these studies primarily focused on the parent drug's impact on the enzymatic systems, the analysis of biological samples (plasma, urine, feces) from such preclinical studies is the standard method for identifying the full range of metabolites, including minor ones like N-oxides. The characterization of such trace metabolites often requires sensitive analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). researchgate.net

The formation of this compound is predicated on the known metabolic pathways of its parent compound, Iloperidone. Iloperidone is extensively metabolized in the liver through three primary biotransformation routes: hydroxylation, O-demethylation, and carbonyl reduction. psychopharmacologyinstitute.commdpi.com

The key enzymes responsible for these transformations are Cytochrome P450 2D6 (CYP2D6) and Cytochrome P450 3A4 (CYP3A4). nih.govnih.gov

Hydroxylation: Mediated by CYP2D6, this pathway leads to the formation of a major metabolite, P95. psychopharmacologyinstitute.comnih.govdrugbank.com

O-demethylation: This process is catalyzed by CYP3A4. psychopharmacologyinstitute.comnih.gov

Carbonyl Reduction: This leads to the formation of another major metabolite, P88. psychopharmacologyinstitute.comdrugbank.com

The generation of this compound would involve two key metabolic steps: hydroxylation and N-oxidation. It is plausible that Iloperidone first undergoes hydroxylation via CYP2D6 to form a hydroxylated intermediate. Subsequently, this intermediate, which contains a tertiary amine, could undergo N-oxidation. Tertiary amines are known substrates for Phase I enzymes called flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs), which catalyze the addition of an oxygen atom to the nitrogen, yielding an N-oxide product. libretexts.orghyphadiscovery.comtandfonline.com

Alternatively, Iloperidone could first be converted to an N-oxide, which is then hydroxylated. However, given that hydroxylation by CYP2D6 is a primary metabolic route for Iloperidone, the former pathway is a significant theoretical possibility. psychopharmacologyinstitute.commdpi.com The resulting N-oxide metabolites can sometimes be unstable and may be reduced back to the parent tertiary amine. hyphadiscovery.comtandfonline.com

Table 1: Primary Metabolic Pathways of Iloperidone
PathwayEnzyme(s) InvolvedResulting Major Metabolite
HydroxylationCYP2D6P95
O-demethylationCYP3A4P89
Carbonyl ReductionCytosolic enzymes, CYP1A2, CYP2E1, CYP3A4P88

Comparative Metabolic Studies Across Preclinical Species

Significant variations in drug metabolism are often observed between different species, primarily due to differences in the expression and activity of metabolic enzymes like the Cytochrome P450 superfamily. mdpi.com For instance, while humans possess a single functional CYP2D enzyme (CYP2D6), rats have six distinct forms (CYP2D1-5 and CYP2D18), each with unique substrate specificities. mdpi.com

Studies investigating Iloperidone's metabolism and its effect on CYP enzymes in rats provide a basis for understanding potential species-specific differences in the formation of metabolites like this compound.

In Vitro Studies: Research using rat liver microsomes has shown that Iloperidone has a weaker inhibitory effect on CYP2D activity compared to its effect in human liver microsomes. mdpi.comnih.gov Specifically, the inhibitory constant (Ki) was found to be 11.5 μM in rat liver microsomes, whereas in human liver microsomes, the Ki for CYP2D6 inhibition was significantly lower at 2.9 µM, indicating a stronger inhibition. mdpi.comnih.govnih.gov

These preclinical findings underscore the importance of considering interspecies differences when extrapolating metabolic data. The formation of this compound, being dependent on CYP and potentially FMO activity, would likely vary quantitatively across different preclinical species.

Table 2: Comparative Inhibitory Effect (Ki) of Iloperidone on CYP2D Activity
SpeciesSystemInhibitory Constant (Ki)Reference
HumanLiver Microsomes (CYP2D6)2.9 µM nih.govnih.gov
RatLiver Microsomes (CYP2D)11.5 µM mdpi.comnih.gov

Characterization of Potential Metabolic Pathways in Vivo

In a living organism (in vivo), the metabolism of a drug is a dynamic process involving absorption, distribution, metabolism, and excretion. The characterization of Iloperidone's metabolic pathways in vivo reveals that its clearance is predominantly through hepatic metabolism. psychopharmacologyinstitute.com Following administration, Iloperidone is converted into its two main metabolites, P88 and P95. psychopharmacologyinstitute.comdrugbank.com

The formation of an N-oxide metabolite in vivo is a well-documented phenomenon for many drugs containing a tertiary amine. hyphadiscovery.com Such reactions can be significant, with N-oxide formation potentially representing a major metabolic pathway. tandfonline.com The N-oxide metabolites are generally more polar than the parent drug, which typically facilitates their excretion. However, some N-oxides can be metabolically active or may undergo in vivo reduction back to the parent tertiary amine, a process known as retro-reduction. hyphadiscovery.comjbclinpharm.org This can create a metabolic cycle, potentially altering the pharmacokinetic profile and tissue distribution of both the parent drug and the metabolite. hyphadiscovery.com

For a metabolite like this compound, its presence in vivo would depend on the sequential or simultaneous action of hydroxylating (CYP2D6) and N-oxidizing (CYP, FMO) enzymes. nih.govlibretexts.org The balance between its formation and further metabolism or excretion would determine its steady-state concentration in the body. Studies in humans and rats have confirmed that after administration of certain drugs, substantial amounts of their N-oxide metabolites can be detected in urine, confirming that this pathway is active in both small and large animals. jbclinpharm.org

Advanced Analytical Methodologies for Hydroxy Iloperidone N Oxide

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a compound like Hydroxy Iloperidone (B1671726) N-Oxide, various chromatographic techniques can be employed.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals and their metabolites. The development of a robust HPLC method for Hydroxy Iloperidone N-Oxide would involve careful optimization of several parameters to achieve adequate separation from the parent drug, iloperidone, and other metabolites.

Key aspects of HPLC method development include the selection of an appropriate stationary phase, typically a C18 or phenyl column for compounds of this nature, and the optimization of the mobile phase composition. tandfonline.comresearchgate.netijpsr.com A typical mobile phase might consist of a mixture of an aqueous buffer (such as phosphate or ammonium formate) and an organic modifier like acetonitrile or methanol. tandfonline.comrasayanjournal.co.in Gradient elution is often preferred over isocratic elution to ensure the effective separation of all components in a complex sample within a reasonable timeframe.

Detection is commonly performed using a photodiode array (PDA) detector, which can monitor multiple wavelengths simultaneously, or a UV detector set at a specific wavelength where the analyte exhibits maximum absorbance. tandfonline.comijpsr.com Method validation is a critical step to ensure the reliability of the analytical data. This process involves assessing parameters such as linearity, accuracy, precision, selectivity, and sensitivity (limit of detection and limit of quantification), following guidelines from regulatory bodies like the USFDA. researchgate.netijpsr.com

ParameterTypical Conditions for Iloperidone and Related Compounds
ColumnC18 (e.g., LiChrospher, 250 mm x 4.6 mm, 5µm) or Phenyl (e.g., BDS Hypersil, 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile, Methanol, and Acetate/Phosphate Buffer
Flow Rate0.9 - 1.5 mL/min
Detection Wavelength215 - 276 nm
Linear Range0.5 - 100 µg/mL
LOD/LOQLOD: ~0.01-0.09 µg/mL / LOQ: ~0.03-0.3 µg/mL

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. longdom.org This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. rasayanjournal.co.in

For the analysis of this compound, a UPLC method would provide superior separation from isomeric metabolites, which can be challenging with conventional HPLC. The increased peak heights and narrower peak widths characteristic of UPLC also lead to improved sensitivity, which is crucial for detecting low-level metabolites in biological samples. longdom.org The shorter run times offered by UPLC significantly increase sample throughput, a major advantage in high-volume laboratory settings. longdom.orgrasayanjournal.co.in A UPLC method for the related compound risperidone and its impurities, including N-oxide forms, has been successfully developed, demonstrating the suitability of this technique for such analyses. rasayanjournal.co.in

ParameterTypical Conditions for Risperidone and its Impurities
ColumnACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm)
Mobile PhaseAcetonitrile and Ammonium Acetate Buffer
Flow Rate0.3 mL/min
Detection Wavelength260 - 275 nm
Injection Volume1 - 3 µL

Gas Chromatography (GC) Applications in Volatile Derivative Analysis (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, compounds like this compound are generally non-volatile and may be thermally labile, making direct GC analysis unsuitable. libretexts.org To overcome this limitation, derivatization can be employed to convert the analyte into a more volatile and thermally stable derivative. phenomenex.com

Common derivatization techniques include silylation, acylation, and alkylation. libretexts.org For instance, pentafluorobenzyl bromide (PFB-Br) is a versatile derivatizing agent that can react with various functional groups. researchgate.net A GC method coupled with mass spectrometry (GC-MS) could then be used for the analysis of the derivatized compound. nih.gov While theoretically possible, the need for a derivatization step adds complexity and potential for analytical error, making liquid chromatography-based methods the more common and practical choice for compounds of this type.

Capillary Electrophoresis (CE) in Analytical Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers several advantages, including high efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.com

CE is particularly well-suited for the analysis of charged and polar compounds, making it a viable option for this compound. The technique can be used to separate the parent drug from its metabolites, including chiral separations if necessary. nih.gov Coupling CE with a mass spectrometer (CE-MS) can provide both separation and identification capabilities, offering a powerful tool for metabolite analysis in complex matrices. nih.gov While not as commonly used as HPLC or UPLC in routine pharmaceutical analysis, CE provides a complementary and powerful alternative for challenging separation problems. analyticaltoxicology.com

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the definitive identification and accurate quantification of drug metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of drug metabolites in biological fluids due to its high sensitivity, selectivity, and specificity. nih.gov This technique couples the powerful separation capabilities of HPLC or UPLC with the mass-resolving power of a tandem mass spectrometer.

For the analysis of this compound, an LC-MS/MS method would involve separating the analyte from other components in the sample using liquid chromatography, followed by ionization and mass analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique that can produce protonated molecular ions [M+H]+ with minimal fragmentation. nih.govacs.orgresearchgate.net

A key challenge in the analysis of N-oxide metabolites is distinguishing them from their hydroxylated isomers, as they have the same molecular weight. Mass spectrometry offers solutions to this problem. While ESI-MS/MS spectra of N-oxides and hydroxylated compounds can be similar, Atmospheric Pressure Chemical Ionization (APCI) can be used to differentiate them. nih.govacs.orgresearchgate.net Under APCI-MS conditions, N-oxides characteristically produce [M+H-O]+ ions, which are not observed for hydroxylated metabolites. nih.govacs.orgresearchgate.net

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is used for quantification. nih.gov In this mode, a specific precursor ion (e.g., the [M+H]+ ion of this compound) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and sensitivity, allowing for the accurate quantification of the analyte even at very low concentrations in complex biological matrices like plasma. nih.gov

ParameterTypical Conditions for Iloperidone and its Metabolites
ChromatographyHPLC or UPLC with C18 column
Mobile PhaseAcetonitrile and Ammonium Formate Buffer with Formic Acid
Ionization SourceElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Mass SpectrometerTriple Quadrupole
Scan ModeMultiple Reaction Monitoring (MRM)
MRM Transitions (example for Iloperidone)m/z 427.2 → 261.2
Linear Range10 - 10,000 pg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, metabolites like this compound are often polar and non-volatile, necessitating a derivatization step to increase their volatility and thermal stability for GC-MS analysis.

Derivatization chemically modifies the analyte to a more suitable form for analysis. For compounds containing polar functional groups such as hydroxyl (-OH) and N-oxide groups, silylation is a common derivatization technique. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, thereby reducing polarity and increasing volatility.

While specific GC-MS methods for this compound are not extensively documented in peer-reviewed literature, the general approach would involve:

Extraction: Isolation of the metabolite from the biological matrix (e.g., plasma, urine) using techniques like liquid-liquid extraction or solid-phase extraction.

Derivatization: Treatment of the dried extract with a silylating agent at an elevated temperature to ensure complete reaction.

GC-MS Analysis: Introduction of the derivatized sample into the GC-MS system. The gas chromatograph separates the derivatized metabolite from other components, and the mass spectrometer provides mass spectral data for identification and quantification.

The mass spectrum of the derivatized this compound would exhibit a characteristic molecular ion peak and fragmentation pattern, which can be used for its unambiguous identification.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of unknown compounds, such as metabolites and impurities. Unlike nominal mass spectrometers, HRMS provides highly accurate mass measurements (typically with an error of < 5 ppm), which allows for the determination of the elemental composition of a molecule. nih.gov

For this compound, HRMS can be used to:

Confirm the Molecular Formula: By measuring the exact mass of the protonated molecule ([M+H]⁺), the elemental formula can be determined, confirming the addition of an oxygen atom to both the hydroxyl and N-oxide positions of the parent drug, Iloperidone.

Aid in Structural Elucidation: Fragmentation of the molecule within the mass spectrometer (MS/MS) generates product ions. The accurate mass measurement of these fragment ions provides valuable information about the different parts of the molecule, helping to pinpoint the locations of the hydroxyl and N-oxide groups. The fragmentation of N-oxides can sometimes involve a characteristic loss of an oxygen atom. nih.gov

Studies on the degradation products of Iloperidone have utilized Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to identify and characterize various degradants, including oxidative products. nih.gov This approach is directly applicable to the analysis of this compound.

Analytical Technique Application for this compound Key Advantages
GC-MS with DerivatizationQuantification and identification of the metabolite in biological samples.High sensitivity and selectivity.
High-Resolution Mass Spectrometry (HRMS)Determination of elemental composition and structural elucidation.High mass accuracy, enabling unambiguous formula determination.

Quantitative Bioanalytical Method Development for Preclinical Studies

The development of robust and reliable quantitative bioanalytical methods is a prerequisite for preclinical studies that evaluate the pharmacokinetic properties of a drug and its metabolites.

Assay Sensitivity and Specificity in Biological Matrices

A key challenge in bioanalysis is achieving sufficient sensitivity to detect the low concentrations of metabolites often present in biological matrices like plasma, serum, and urine. lcms.cz The method must also be specific, meaning it can differentiate the analyte of interest from endogenous components of the matrix and other related substances.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and wide dynamic range. For this compound, an LC-MS/MS method would typically involve:

Sample Preparation: Efficient extraction of the analyte from the biological matrix to remove interfering substances. Protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly used techniques.

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system to separate this compound from other metabolites and matrix components before it enters the mass spectrometer.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification. This involves selecting a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) and a specific product ion generated through fragmentation, providing a high degree of specificity.

Application of Internal Standards (e.g., deuterated analogs)

To ensure the accuracy and precision of the quantitative results, an internal standard (IS) is used in bioanalytical methods. The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, such as a deuterated version. pharmaffiliates.com

For the quantification of this compound, a deuterated analog, such as Hydroxy Iloperidone-d4 N-Oxide, would be the preferred internal standard. nih.gov The use of a deuterated IS offers several advantages:

Similar Physicochemical Properties: The deuterated IS has nearly identical chemical and physical properties to the analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization.

Compensation for Matrix Effects: It helps to compensate for variations in extraction recovery and matrix-induced ion suppression or enhancement, which can significantly affect the accuracy of the results.

Improved Precision and Accuracy: By normalizing the analyte response to the IS response, the precision and accuracy of the measurement are significantly improved.

Validated LC-MS/MS methods for the simultaneous determination of Iloperidone and its major metabolites, Hydroxy Iloperidone (P88) and P95, in human plasma have been developed using their respective deuterated internal standards. ovid.comiajps.com A similar approach would be directly applicable to the development of a quantitative bioanalytical method for this compound.

Parameter Description Importance in Preclinical Studies
Assay Sensitivity The lowest concentration of the analyte that can be reliably measured.Essential for accurately determining the concentration-time profile, especially at later time points.
Assay Specificity The ability of the method to differentiate the analyte from other substances.Ensures that the measured signal is solely from the analyte of interest, preventing inaccurate results.
Internal Standard A compound with similar properties to the analyte, added at a known concentration.Corrects for variability in the analytical process, leading to more accurate and precise results.

Impurity Profiling and Process-Related Substance Characterization in Iloperidone Synthesis

Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the quality, safety, and efficacy of the final drug product. Impurities can arise from starting materials, intermediates, or degradation of the active pharmaceutical ingredient (API). journalijcar.org

Iloperidone N-oxide has been identified as a process-related impurity in the synthesis of Iloperidone. asianpubs.orgsemanticscholar.org It is plausible that under certain oxidative conditions during synthesis or storage, the major metabolite Hydroxy Iloperidone could also be converted to this compound, or that Iloperidone N-oxide could be hydroxylated.

The characterization of such impurities involves a combination of analytical techniques:

High-Performance Liquid Chromatography (HPLC): Used to separate the impurities from the main compound and other related substances.

Mass Spectrometry (MS): Provides molecular weight information of the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information to confirm the identity of the impurity.

Studies on the degradation of Iloperidone under various stress conditions (acidic, basic, and oxidative) have led to the identification and characterization of several degradation products using LC-HRMS. nih.gov This type of forced degradation study is essential for understanding the potential impurities that could form during the manufacturing process and upon storage. The characterization of Iloperidone N-oxide as an impurity has been reported in the literature, and similar methodologies would be applied to identify and characterize this compound if it were present as a process-related substance. veeprho.com

Preclinical Pharmacological Investigations and Molecular Interactions

In Vitro Neurotransmitter Receptor Binding and Functional Assays

There is no available data on the assessment of the binding affinity of Hydroxy Iloperidone (B1671726) N-Oxide for dopamine (B1211576) receptors (D1, D2, D3, D4), serotonin (B10506) receptors (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), or adrenergic receptors (α1, α2). Consequently, its functional agonist or antagonist activity in these ligand-receptor systems remains uncharacterized in public-facing research.

Enzyme Inhibition or Induction Studies in Drug Metabolism

Specific studies evaluating the impact of Hydroxy Iloperidone N-Oxide on cytochrome P450 enzymes are not found in the available literature. Therefore, its potential to inhibit or induce key drug-metabolizing enzymes is unknown.

Assessment of Interactions with Other Drug-Metabolizing Enzymes

Detailed studies on the interaction of this compound with a wide array of drug-metabolizing enzymes are not currently available. However, the metabolism of Iloperidone itself is well-documented and involves several key enzymes. Iloperidone is primarily metabolized through three main pathways: carbonyl reduction to form Hydroxy Iloperidone (P88), CYP2D6-mediated hydroxylation, and CYP3A4-mediated O-demethylation. drugbank.compsychopharmacologyinstitute.com Cytosolic enzymes are also involved in the reduction pathway. researchgate.net

In vitro studies have shown that Iloperidone can inhibit the activity of certain cytochrome P450 enzymes. Specifically, it has been demonstrated to be a potent inhibitor of CYP3A4 and a competitive inhibitor of CYP2D6. nih.gov This indicates a potential for drug-drug interactions when Iloperidone is co-administered with other drugs that are substrates for these enzymes. Given that Hydroxy Iloperidone (P88) is a major, active metabolite, its interaction with these and other enzymes would be a critical area for future research to fully understand the drug's interaction profile.

The following table summarizes the known interactions of Iloperidone with key drug-metabolizing enzymes based on in vitro studies.

EnzymeInteraction with IloperidoneType of InhibitionKi Value (in vitro)Reference
CYP2D6 InhibitorCompetitive2.9 µM (human liver microsomes) nih.gov
CYP3A4 InhibitorNoncompetitive0.38 µM (human liver microsomes) nih.gov
CYP1A2 InhibitorMixed45 µM (human liver microsomes) nih.gov
CYP2C19 InhibitorMixed6.5 µM (human liver microsomes) nih.gov

Structure-Activity Relationship (SAR) Studies of N-Oxide and Hydroxylated Derivatives

Specific structure-activity relationship (SAR) studies focusing on this compound are not present in the available literature. However, general SAR studies on Iloperidone and its derivatives have provided insights into the importance of certain structural features for its antipsychotic activity. For instance, the benzisoxazole and the N-substituted piperidine (B6355638) moieties are crucial for its high affinity to D2 and 5-HT2A receptors.

The formation of an N-oxide derivative would introduce a polar group, which could potentially alter the molecule's pharmacokinetic properties, such as its ability to cross the blood-brain barrier and its interaction with metabolic enzymes and transporters. The hydroxylation of Iloperidone to P88 does not appear to diminish its core pharmacological activity, as P88 retains a similar receptor binding profile to the parent drug. drugbank.com This suggests that the addition of a hydroxyl group at that specific position is well-tolerated for maintaining antipsychotic activity.

The synthesis of an impurity identified as 1-[3-(4-acetyl-2-methoxyphenoxy)-propyl]-4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine-1-oxide has been described, confirming that N-oxidation of the piperidine nitrogen is a possible chemical transformation. asianpubs.org However, the pharmacological activity of this specific N-oxide was not reported.

In Vitro Cellular and Biochemical Assays (e.g., enzyme activity, transporter interactions)

There is no specific data from in vitro cellular or biochemical assays for this compound. Research on Iloperidone and its major metabolites has provided some information in this area. For instance, it has been established that Iloperidone and its active metabolite P88 are not substrates of the P-glycoprotein (P-gp) transporter, a key transporter involved in drug efflux from cells. fda.gov Iloperidone itself is considered a weak inhibitor of P-gp. fda.gov

In vitro metabolism studies using human liver microsomes have been crucial in elucidating the metabolic pathways of Iloperidone. These assays have determined the kinetic parameters for the formation of its major metabolites. researchgate.net

The following table presents the in vitro enzyme kinetics for the formation of major Iloperidone metabolites in human liver microsomes.

MetaboliteApparent Km (μM)Apparent Vmax (nmol/min/mg)Reference
Metabolite 2 (O-demethylated) 7.4 ± 3.00.0343 ± 0.0134 researchgate.net
Metabolite 3 (Reduced - P88) 101.2 ± 34.70.1414 ± 0.0346 researchgate.net
Metabolite 4 (Hydroxylated) 39.7 ± 10.80.1372 ± 0.056 researchgate.net

Advanced Research Applications and Methodological Contributions

Utilization as a Research Standard for Pharmacokinetic and Metabolic Studies

In the landscape of pharmaceutical analysis, the availability of pure, well-characterized reference standards is non-negotiable for accurate quantification and identification. Hydroxy Iloperidone (B1671726) N-Oxide, along with its isotopically labeled variants like Hydroxy Iloperidone N-oxide-d4, functions as a crucial analytical standard. smolecule.compharmaffiliates.com Its primary application in this context is within pharmacokinetic and metabolic investigations.

Researchers utilize these standards to develop and validate robust analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of iloperidone and its various metabolites in biological matrices like plasma and urine. thermofisher.comajrconline.org For instance, a study developing a high-resolution accurate mass LC-MS assay for iloperidone and its primary hydroxy metabolite demonstrated the necessity of such standards for achieving low limits of quantitation (LOQ), down to 10 pg/mL. thermofisher.com The availability of this compound as a standard allows for its inclusion in these multi-analyte methods, ensuring that even minor metabolic products are accurately identified and quantified. This contributes to a more complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Analytical Applications of Iloperidone Metabolite Standards

Compound Application Analytical Technique Reference
Hydroxy Iloperidone Quantitation in plasma High-Resolution LC-MS thermofisher.com
This compound-d4 Pharmacokinetic & Metabolic Studies General (LC-MS implied) smolecule.compharmaffiliates.com

Role in Elucidating Comprehensive Drug Metabolism Pathways

Iloperidone undergoes extensive metabolism through three primary pathways: carbonyl reduction to form Hydroxy Iloperidone (P88), CYP2D6-mediated hydroxylation to produce P95, and CYP3A4-mediated O-demethylation. drugbank.comresearchgate.netpsychopharmacologyinstitute.com While these major routes account for a significant portion of iloperidone's clearance, a comprehensive understanding requires the characterization of all metabolic products, including minor ones.

The formation of this compound represents a subsequent metabolic step, likely involving the N-oxidation of the piperidine (B6355638) ring of the pre-existing Hydroxy Iloperidone metabolite. While N-oxidation of iloperidone itself has been noted as a potential impurity pathway during synthesis researchgate.netasianpubs.org, its occurrence as a metabolic transformation of a primary metabolite provides deeper insight into the drug's fate. The identification of such tertiary or quaternary metabolites helps to create a complete map of biotransformation. For example, studies on other antipsychotics like aripiprazole (B633) and quetiapine (B1663577) have shown that N-oxidation is a relevant metabolic pathway, sometimes mediated by flavin-containing monooxygenase (FMO) systems. nih.govfrontiersin.org By identifying this compound, researchers can explore the potential involvement of these alternative enzyme systems beyond the well-documented CYP2D6 and CYP3A4 pathways, thus providing a more holistic view of iloperidone's metabolic clearance. researchgate.net

Contributions to Pharmaceutical Impurity Control Strategies

The quality, safety, and efficacy of a drug product are contingent upon the purity of the active pharmaceutical ingredient (API). clearsynth.com During the synthesis of iloperidone, various process-related impurities and degradation products can form. asianpubs.org this compound is recognized as a potential impurity that can arise during the manufacturing process. clearsynth.comchemicea.com

The synthesis and characterization of this compound as a reference standard are vital for developing effective impurity control strategies. researchgate.net According to International Council for Harmonisation (ICH) guidelines, all impurities above a certain threshold (typically 0.10% to 0.15%) must be identified, quantified, and monitored. asianpubs.org Analytical chemists use the reference standard to:

Develop and validate specific analytical methods capable of detecting and quantifying the this compound impurity in batches of iloperidone API.

Establish acceptance criteria for the impurity in the final drug substance specifications. fda.gov

Investigate the root cause of impurity formation during synthesis and optimize reaction conditions (e.g., solvent, base, temperature) to minimize its presence. researchgate.net

By having a well-characterized standard, manufacturers can ensure that each batch of iloperidone meets the stringent purity requirements set by regulatory agencies, thereby safeguarding patient health. fda.gov

Application in Mechanistic Toxicology Studies (focus on metabolic mechanisms, not adverse effects)

Mechanistic toxicology seeks to understand the biochemical processes by which a chemical can exert toxic effects. One key area of focus is metabolic activation, where a relatively inert parent drug is converted into a reactive metabolite that can interact with cellular macromolecules. While iloperidone is generally metabolized to stable products, the process of N-oxidation is of toxicological interest.

Consideration in Pharmacogenomic Research Related to Iloperidone Metabolism

Pharmacogenomics investigates how genetic variations influence drug response. The metabolism of iloperidone is heavily influenced by polymorphisms in the genes coding for CYP2D6 and CYP3A4 enzymes. nih.govnih.govpharmgkb.org Individuals are often classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype, which significantly impacts the plasma concentrations of iloperidone and its primary metabolites, P88 (Hydroxy Iloperidone) and P95. psychopharmacologyinstitute.comnih.gov

The formation of this compound is directly dependent on the initial formation of its precursor, Hydroxy Iloperidone (P88). The production of P88 is the result of carbonyl reduction, but its subsequent clearance is linked to the CYP2D6 pathway. google.com Therefore, the genetic status of a patient's CYP enzymes can create a ripple effect on the entire metabolic cascade.

Table 2: Influence of CYP2D6 Metabolizer Status on Iloperidone and Metabolites

Metabolizer Status Iloperidone Half-Life (hours) P88 (Hydroxy Iloperidone) Half-Life (hours) P95 Half-Life (hours) Relative P88 Exposure
Extensive (EM) 18 26 23 19.5%
Poor (PM) 33 37 31 34.0%

(Data sourced from FDA drug labeling information) psychopharmacologyinstitute.com

In CYP2D6 poor metabolizers, the plasma concentrations and half-life of both iloperidone and P88 are substantially increased. psychopharmacologyinstitute.com This elevated and prolonged exposure to P88 could potentially lead to an increased flux through alternative, minor metabolic pathways, which might include the N-oxidation pathway. Consequently, pharmacogenomic studies of iloperidone must consider these downstream metabolic consequences. Investigating the levels of this compound in patients with different CYP2D6 genotypes could provide a more nuanced understanding of how genetic variability affects the complete metabolic profile of iloperidone, potentially identifying metabolic phenotypes that favor the formation of such minor metabolites.

Table of Compounds

Compound Name
This compound
Iloperidone
Hydroxy Iloperidone (P88)
Iloperidone Metabolite P95
This compound-d4
Iloperidone-d3
Aripiprazole

Conclusion and Future Research Directions

Synopsis of Current Academic Research on Hydroxy Iloperidone (B1671726) N-Oxide

Academic research directly focused on Hydroxy Iloperidone N-Oxide as a metabolite is notably sparse. The main body of literature on iloperidone metabolism extensively details three primary biotransformation pathways: carbonyl reduction, hydroxylation mediated by CYP2D6, and O-demethylation mediated by CYP3A4. psychopharmacologyinstitute.comresearchgate.net These pathways lead to the formation of two predominant and pharmacologically significant metabolites, P88 and P95.

However, the existence of N-oxide derivatives of iloperidone has been acknowledged, primarily in the context of synthetic process impurities. Research by Gudla et al. (2022) successfully identified, synthesized, and characterized "Iloperidone N-oxide impurity-11," confirming its existence as a chemical entity related to the manufacturing of iloperidone. journalijcar.org This work provides the foundational analytical data for an N-oxide form of the parent drug.

While direct evidence of this compound as an in vivo metabolite is not prominent in published studies, its potential formation is chemically plausible. N-oxidation is a recognized, albeit often minor, metabolic pathway for many tertiary amine drugs, catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. hyphadiscovery.com Given that iloperidone undergoes extensive hydroxylation, it is conceivable that an N-oxide variant could also be hydroxylated, or vice versa, to form this compound.

Current research on the N-oxides of other antipsychotics, such as phenothiazines and aripiprazole (B633), indicates that these metabolites can possess pharmacological activity, sometimes contributing to the therapeutic or side-effect profile of the parent drug. nih.govresearchgate.net For instance, some N-oxide metabolites of phenothiazines have shown significant antidopaminergic activity. nih.gov This underscores the importance of investigating even minor metabolites.

The table below summarizes the context in which N-oxide derivatives of iloperidone are currently understood.

Compound NameContext of IdentificationPrimary Research Focus
Iloperidone N-Oxide Process-related impurity in drug synthesisSynthesis, isolation, and characterization. journalijcar.org
This compound Largely uncharacterized in academic literatureHypothetical minor metabolite.

Identification of Unexplored Research Avenues and Knowledge Gaps

The limited focus on this compound presents several unexplored research avenues and significant knowledge gaps in the comprehensive understanding of iloperidone's pharmacology.

A primary knowledge gap is the definitive identification and quantification of this compound in biological matrices (plasma, urine, feces) from preclinical species and humans. While major metabolites have been thoroughly profiled, the presence and concentration of this specific minor metabolite remain undetermined.

Furthermore, the enzymatic pathways responsible for the potential formation of this compound are unknown. Investigating the roles of various CYP and FMO isoforms in its synthesis would provide a more complete metabolic map for iloperidone.

The pharmacological activity of this compound is entirely unexplored. Key research questions include:

Does it possess affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, or other relevant receptors?

Can it cross the blood-brain barrier?

Does it contribute to the therapeutic efficacy or adverse effect profile of iloperidone?

Could it serve as a biomarker for specific metabolic phenotypes?

Finally, the potential for this metabolite to participate in drug-drug interactions has not been studied. Understanding its role as a substrate or inhibitor of metabolic enzymes is crucial for predicting clinical outcomes in polypharmacy settings.

Methodological Challenges and Opportunities for Future Investigations

Investigating a minor, polar metabolite like this compound presents distinct methodological challenges. A significant hurdle is its low concentration in biological samples, which demands highly sensitive analytical techniques. Standard chromatographic methods may not be sufficient to detect and quantify trace amounts.

A major analytical challenge lies in the structural characterization and differentiation of N-oxide metabolites from their isomeric hydroxylated counterparts. researchgate.net Tandem mass spectrometry (MS/MS) alone is often insufficient for definitive identification, as fragmentation patterns can be very similar. nih.gov

Opportunities for future investigations lie in the application of advanced analytical technologies:

High-Resolution Mass Spectrometry (HRMS): Provides precise mass measurements that can help determine the elemental composition of novel or unexpected metabolites, aiding in their initial identification. alwsci.comijpras.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful hyphenated technique can provide detailed structural information, which is invaluable for unambiguously distinguishing between isomers when MS data is inconclusive. nih.govnih.gov

Stable Isotope Labeling: Utilizing isotopically labeled iloperidone in metabolic studies can facilitate the tracking and identification of all drug-derived material, including minor metabolites.

Ion-Molecule Reactions in Mass Spectrometry: Novel MS techniques involving ion-molecule reactions can be employed to specifically identify N-oxide functionalities within a molecule, helping to differentiate them from other forms of oxidation. nih.gov

The synthesis of an authentic chemical standard of this compound is a critical first step. This standard would be essential for method development, validation, and the definitive confirmation of its presence in biological samples.

The table below outlines the key methodological challenges and the corresponding advanced analytical solutions.

Methodological ChallengeAnalytical Opportunity/SolutionRationale
Low in vivo concentrationsHigh-Resolution Mass Spectrometry (HRMS)Offers high sensitivity and mass accuracy for detecting trace-level compounds. alwsci.com
Distinguishing from isomersLiquid Chromatography-NMR (LC-NMR)Provides definitive structural information to resolve isomeric ambiguity. nih.gov
Unambiguous identificationSynthesis of authentic standardAllows for direct comparison of retention times and spectral data for confirmation.
Specific functional group IDIon-Molecule Reaction Mass SpectrometryEnables specific detection of the N-oxide group, distinguishing it from C-hydroxylation. nih.gov

Broader Implications for Psychotropic Drug Discovery and Metabolism Research

The focused study of minor metabolites like this compound holds broader implications for the fields of psychotropic drug discovery and metabolism research. It highlights a shift from a primary focus on major metabolites to a more holistic understanding of a drug's complete metabolic profile.

Key implications include:

Enhancing Predictive Toxicology: Uncharacterized metabolites, even in small amounts, can sometimes be responsible for idiosyncratic toxicity. Their early identification and characterization can lead to safer drug candidates.

Improving Personalized Medicine: The formation of certain minor metabolites may be linked to specific genetic polymorphisms in metabolic enzymes. frontiersin.org Studying these pathways could lead to genetic tests that better predict drug response and safety on an individual level.

Guiding Medicinal Chemistry Efforts: Understanding all sites of metabolic "soft spots" on a drug molecule, including those leading to minor metabolites, can inform the design of next-generation compounds with improved pharmacokinetic properties and fewer metabolic liabilities. nih.gov

Advancing Regulatory Science: A thorough characterization of all metabolites, in line with regulatory expectations, ensures a more complete safety and efficacy profile for new drug applications.

Ultimately, the pursuit of knowledge on seemingly minor compounds like this compound reflects a maturation in drug metabolism science. It underscores the principle that a comprehensive understanding of a drug's journey through the body is essential for optimizing therapeutic outcomes and ensuring patient safety in psychopharmacology. nih.govnih.gov

Q & A

Q. What validated analytical methods are recommended for identifying and quantifying Hydroxy Iloperidone N-Oxide in bulk drug substances?

  • Methodological Answer : Reverse-phase ultra-performance liquid chromatography (RP-UPLC) is a validated method for separating and quantifying this compound alongside related impurities. Key parameters include a C18 column, gradient elution with phosphate buffer and acetonitrile, and UV detection at 220–240 nm. Method validation should follow ICH guidelines for specificity, linearity, accuracy, and precision, with forced degradation studies to assess stability .

Q. How should researchers design experiments to distinguish this compound from structurally similar metabolites or impurities?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) to confirm structural distinctions. Chromatographic separation (e.g., RP-UPLC) can resolve co-eluting impurities, while spectral comparisons with reference standards (e.g., N-Oxide Impurity, Imp-3) ensure specificity. Cross-validate results using spiked samples and matrix-matched calibration curves .

Q. What in vitro models are suitable for studying the metabolic formation of this compound?

  • Methodological Answer : Human liver microsomes (HLMs) or recombinant CYP2D6 enzymes are optimal for assessing metabolic pathways. Incubate Iloperidone with NADPH-regenerating systems and monitor metabolite formation via LC-MS/MS. Include positive controls (e.g., known CYP2D6 substrates) and inhibitors (e.g., quinidine) to validate enzyme-specific activity .

Advanced Research Questions

Q. How do genetic polymorphisms (e.g., CYP2D6*10) influence the pharmacokinetics of this compound?

  • Methodological Answer : Conduct population pharmacokinetic (PPK) modeling using nonlinear mixed-effects software (e.g., NONMEM). Genotype patients for CYP2D6*10 and correlate with plasma concentrations of this compound. Patients with T/T genotypes exhibit reduced metabolic clearance, requiring dose adjustments to avoid toxicity. Validate models via bootstrapping and visual predictive checks .

Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH and temperature conditions?

  • Methodological Answer : Perform forced degradation studies under acidic, alkaline, oxidative, and thermal stress. Use a factorial design to analyze interactions between pH and temperature. Statistically compare degradation rates using ANOVA and post-hoc tests (e.g., Tukey’s HSD). Adhere to NIH guidelines for reporting experimental conditions and statistical thresholds (e.g., P < 0.05) .

Q. How can researchers optimize synthetic pathways to minimize this compound as a process-related impurity?

  • Methodological Answer : Map reaction pathways (e.g., from PBO to Iloperidone) using kinetic modeling to identify steps prone to N-oxide formation. Adjust reaction parameters (e.g., temperature, catalyst concentration) via design of experiments (DoE). Monitor impurity profiles with real-time PAT tools (e.g., inline Raman spectroscopy) and validate with orthogonal methods like LC-MS .

Q. What are the implications of this compound’s glucuronidation in hepatic clearance?

  • Methodological Answer : Use human hepatocytes or UDP-glucuronosyltransferase (UGT) isoforms to study phase II metabolism. Quantify β-D-glucuronide conjugates via LC-MS/MS and compare kinetic parameters (e.g., Km, Vmax) across isoforms. Incorporate findings into physiologically based pharmacokinetic (PBPK) models to predict drug-drug interactions .

Methodological Best Practices

Q. How should researchers address interspecies differences in this compound metabolism during preclinical studies?

  • Methodological Answer : Compare metabolite profiles across species (e.g., rat, dog, human) using microsomal incubations. Normalize data to hepatic CYP2D6 activity and adjust for species-specific enzyme expression. Use allometric scaling to extrapolate preclinical findings to human doses, ensuring alignment with FDA guidelines for translational research .

Q. What statistical frameworks are recommended for analyzing dose-response relationships involving this compound?

  • Methodological Answer : Apply mixed-effects models to account for inter-individual variability. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and avoid type I/II errors. For small sample sizes, employ Bayesian hierarchical models to improve parameter estimation .

Q. How can researchers validate the biological activity of this compound in schizophrenia models?

  • Methodological Answer : Use in vivo rodent models (e.g., MK-801-induced hyperlocomotion) to assess antipsychotic efficacy. Measure plasma and brain concentrations of this compound via LC-MS and correlate with behavioral outcomes. Include positive controls (e.g., Iloperidone) and negative controls (e.g., vehicle) to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.